N-(Pyridin-4-YL)piperidine-3-carboxamide

Description

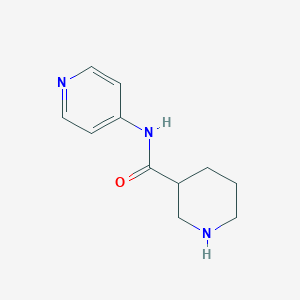

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-4-ylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h3-4,6-7,9,13H,1-2,5,8H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQKMYDXRPEVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552897 | |

| Record name | N-(Pyridin-4-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-42-5 | |

| Record name | N-(Pyridin-4-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Pyridin 4 Yl Piperidine 3 Carboxamide and Its Analogues

Classical and Contemporary Approaches to Piperidine-3-carboxamide Synthesis

The traditional approach to synthesizing N-(pyridin-4-yl)piperidine-3-carboxamide and its derivatives typically involves a linear sequence where the piperidine (B6355638) and pyridine (B92270) fragments are synthesized or functionalized separately before being joined.

Strategies for Piperidine Ring Formation

The piperidine scaffold is a prevalent nitrogen-containing heterocycle in FDA-approved drugs. Its synthesis is a cornerstone of many pharmaceutical development programs. Key strategies for forming the piperidine ring include:

Hydrogenation of Pyridine Precursors: One of the most common and direct methods for obtaining the piperidine core is the reduction of a corresponding pyridine derivative. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction. This method is advantageous when the appropriately substituted pyridine is readily available.

Intramolecular Cyclization: Piperidine rings can be formed through various intramolecular cyclization reactions. These methods often involve creating a linear precursor that contains a nitrogen atom and a suitable electrophilic or nucleophilic center, which can then react to close the ring. Examples include aza-Michael reactions and other metal-catalyzed cyclizations.

[5+1] Annulations: This approach involves the reaction of a five-carbon component with an amine, a method often seen in reductive amination pathways to form the C-N bond and close the ring.

Advanced Synthetic Transformations

Stereoselective Synthesis of this compound Stereoisomers

The controlled, three-dimensional arrangement of atoms in a molecule is critical for its biological activity. For this compound, which possesses stereocenters, the ability to synthesize specific stereoisomers is of paramount importance. A modular and stereoselective approach to substituted piperidines offers a pathway to achieving this.

Key Features of the Stereoselective Synthesis:

| Feature | Description |

| Reaction Type | One-pot, sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov |

| Key Strategy | Modular and flexible {[2+3]+1} annulation from imines, propargyl Grignard, and carboxylic acids. nih.gov |

| Stereocontrol | Achieved through the use of chiral sulfinyl imines to produce enantiomerically enriched homopropargylic amines. nih.gov |

| Outcome | Excellent diastereoselectivities in the ring formation step. nih.gov |

| Advantage | The resulting piperidine has a free nitrogen atom available for further functionalization. nih.gov |

Derivatization Strategies for Chemical Library Generation

To explore the chemical space around the this compound scaffold, various derivatization strategies are employed to generate chemical libraries. These libraries are instrumental in identifying analogues with improved properties.

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a fundamental strategy in medicinal chemistry for modifying a molecule's properties. imperial.ac.uk This involves converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For the this compound scaffold, FGIs can be applied to both the piperidine and pyridine rings, as well as the amide linker.

For instance, the piperidine nitrogen can be functionalized through reactions like N-arylation. The reaction of piperidines with reagents such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine occurs selectively at the secondary nitrogen atom. nih.gov This allows for the introduction of various hinge-binding groups. nih.gov

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful technology for rapidly generating large, diverse collections of compounds, known as chemical libraries. nih.govpharmatutor.org This approach involves the systematic and repetitive linking of various "building blocks" to a central scaffold. nih.gov For the this compound scaffold, a combinatorial approach would involve reacting a library of substituted piperidine-3-carboxamides with a library of 4-aminopyridine (B3432731) derivatives, or vice versa.

The use of solid-phase synthesis is a common strategy in combinatorial chemistry. pharmatutor.org In this technique, the starting material is attached to a solid support (resin), and successive reagents are added in a stepwise fashion. pharmatutor.org This facilitates purification, as excess reagents and byproducts can be washed away.

The design of combinatorial libraries can be guided by computational methods to focus the library on structures that are more likely to be active. kubinyi.de This "rational design" approach helps to reduce the number of compounds that need to be synthesized and screened. kubinyi.de The ultimate goal of combinatorial chemistry is to accelerate the process of drug discovery by increasing the number of diverse compounds that can be evaluated. pharmatutor.orgslideshare.net

Scaffold Hopping and Bioisosteric Replacements in Analog Synthesis

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design aimed at identifying novel chemical scaffolds or functional groups that retain or improve upon the biological activity of a parent molecule. scispace.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. scispace.com Scaffold hopping is a more drastic change, where the core structure of a molecule is replaced with a different one, while maintaining the spatial arrangement of key functional groups. scispace.com

For this compound, these strategies can be used to explore new chemical space and overcome potential liabilities of the original scaffold, such as poor pharmacokinetic properties or synthetic intractability. scispace.comnih.gov Knowledge-based methods, utilizing data from resources like the Protein Data Bank, can be used to identify potential bioisosteric or scaffold replacements by analyzing ligand fragments that overlap in similar binding sites. scispace.comresearchgate.net

For example, the piperidine ring could be replaced with other cyclic amines or even non-amine-containing rings that maintain the correct vector for the carboxamide and pyridyl substituents. Similarly, the pyridine ring could be replaced by other heteroaromatic systems. A study on a nanomolar butyrylcholinesterase inhibitor demonstrated the successful application of this approach, where bioisosteric replacements of three ring fragments were performed. scispace.com Virtual screening methods, such as AutoDock Vina, can then be used to evaluate the potential of these newly designed compounds. scispace.com The goal is to discover novel chemotypes that may offer advantages in terms of potency, selectivity, or patentability. nih.govscite.ai

Computational Chemistry and Structural Analysis of N Pyridin 4 Yl Piperidine 3 Carboxamide

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, enabling the exploration of a molecule's three-dimensional structure and energetic landscape. Conformational analysis, a key component of this, identifies the stable, low-energy arrangements of atoms, which are crucial for understanding a molecule's interaction with biological systems.

While specific theoretical studies employing the AM1 (Austin Model 1) molecular orbital method for N-(Pyridin-4-YL)piperidine-3-carboxamide were not identified in the surveyed literature, computational methods are routinely used to predict stable conformations of related compounds. For instance, in studies of other N-arylpiperidine-3-carboxamide derivatives, low-energy 3D conformations are generated and then subjected to energy minimization using force fields like OPLS_2005. nih.gov This process is essential for preparing the molecules for further computational analysis, such as docking and pharmacophore modeling. nih.gov The piperidine-3-carboxamide scaffold itself has been identified as a crucial element for biological activity in certain contexts, with its regioisomeric position and ring size being significant determinants of potency. nih.gov For example, the regioisomer with a piperidine-4-carboxamide functionality was found to be inactive in one study of senescence inducers. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules and their complexes with biological targets, providing insights into the stability of binding modes and conformational changes. Although specific MD simulation studies for this compound were not found, this technique is widely applied to analogous structures. For example, MD simulations are used to investigate the binding conformation and key interactions of inhibitors at the active sites of their target proteins. dntb.gov.ua Such analyses help to confirm the stability of interactions predicted by molecular docking and provide a more dynamic picture of the ligand-receptor complex.

Structure-Based and Ligand-Based Computational Design

Computational design strategies are broadly categorized as either structure-based or ligand-based. Structure-based methods rely on the known 3D structure of the biological target, while ligand-based methods use the properties of known active molecules to infer requirements for activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how piperidine (B6355638) carboxamide derivatives interact with their biological targets. Although docking studies specifically featuring this compound are not detailed in the available literature, research on analogous compounds provides valuable insights into potential interactions.

For example, studies on pyridine-3-carboxamide (B1143946) analogs have shown that they can bind to the minor groove of DNA, with the complex being stabilized by hydrogen bonding and hydrophobic interactions. nih.gov In other research, molecular docking of piperidine carboxamide derivatives into the active site of Anaplastic Lymphoma Kinase (ALK) revealed key interactions necessary for inhibition. researchgate.net Similarly, docking of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides into Protein Kinase B (PKB) suggested a possible interaction between the amide NH of the inhibitor and the side chain of an aspartate residue (Asp293). acs.org

Table 1: Molecular Docking Studies of Related Piperidine and Pyridine (B92270) Carboxamide Derivatives

| Derivative Class | Biological Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Pyridine-3-carboxamide analogs | DNA | Binding to minor groove, stabilized by hydrogen bonds and van der Waals interactions. | nih.gov |

| Piperidine carboxamide derivatives | Anaplastic Lymphoma Kinase (ALK) | Elucidation of binding modes within the kinase active site. | researchgate.net |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB) | Potential hydrogen bond between inhibitor's amide NH and Asp293. | acs.org |

| Piperidin-4-imine derivatives | Enoyl-acyl carrier protein (EACP) reductase | Prediction of interactions between molecules and the enzyme with minimum binding energy. | nih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are valuable tools for virtual screening of large compound libraries to identify new potential lead structures.

A ligand-based pharmacophore model was successfully developed for a series of N-arylpiperidine-3-carboxamide derivatives that induce senescence in melanoma cells. nih.gov This model consisted of six points: one hydrogen-bond acceptor (A), one hydrophobic group (H), one positively ionizable group (P), and three aromatic rings (R). nih.gov The model effectively rationalized the structure-activity relationships, with the most active compounds aligning well with all six pharmacophoric features. nih.gov Specifically, the carbonyl group of the 3-carboxamide corresponded to the hydrogen-bond acceptor feature, while the piperidine nitrogen was represented by both hydrophobic and positively ionizable features. nih.gov Such models can guide the rational design of novel and more potent compounds. nih.gov

Table 2: Pharmacophore Features for N-Arylpiperidine-3-carboxamide Derivatives

| Pharmacophore Feature | Corresponding Chemical Moiety |

|---|---|

| Hydrogen-Bond Acceptor (A) | Carbonyl group of the 3-carboxamide |

| Hydrophobic Group (H) | N-piperidine |

| Positively Ionizable (P) | N-piperidine |

| Aromatic Ring (R) | Aryl substituents |

Data derived from a study on senescence-inducing N-arylpiperidine-3-carboxamide derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models help in understanding which molecular properties are critical for activity and in predicting the potency of newly designed molecules.

For the N-arylpiperidine-3-carboxamide scaffold, a 3D-QSAR study was performed to correlate the molecular architecture with senescence-inducing activity. nih.gov The resulting contour maps from this analysis provided a visual representation of favorable and unfavorable regions for activity. For example, blue cubes in the model indicated areas where steric bulk or positive charge would be favorable for activity, while red cubes highlighted regions where such features would be detrimental. nih.gov This atom-based QSAR approach helped to explain the structure-activity relationship in detail, noting that a reverse-amide analogue of the original scaffold was inactive. nih.gov

Other QSAR studies on different series of piperidine carboxamide derivatives have also been successful. For instance, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models developed for piperidine carboxamide derivatives as ALK inhibitors highlighted the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net Such studies provide valuable theoretical insights for the structural optimization and rational design of new, more effective inhibitors. dntb.gov.uaresearchgate.net

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijapbjournal.com For a set of compounds including this compound and its analogues, a QSAR model could be developed to predict their efficacy for a specific biological target.

Development Process: The initial step involves compiling a dataset of piperidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values). frontiersin.org For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

1D/2D Descriptors: Molecular weight, atom counts, bond counts, topological indices.

3D Descriptors: Molecular shape, volume, and surface area.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). ijsdr.orgscispace.com

Using machine learning techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks, a mathematical model is then constructed that links these descriptors to the observed biological activity. ijapbjournal.comfrontiersin.org

Validation Process: A crucial phase of QSAR is rigorous validation to ensure the model is robust and predictive. nih.govresearchgate.net This involves:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used on the training set to check the model's internal consistency. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds that were not used in its development. nih.gov

A successfully validated QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis and experimental testing. frontiersin.org

Table 1: Illustrative Data for QSAR Model Development

This table represents the type of data required to build a QSAR model for a series of analogues. The activity and descriptor values are hypothetical.

| Compound | Analogue Structure | Experimental Activity (pIC₅₀) | Calculated Descriptor 1 (e.g., LogP) | Calculated Descriptor 2 (e.g., Polar Surface Area) |

|---|---|---|---|---|

| 1 | This compound | - | - | - |

| Analogue A | [Modification 1] | 6.5 | 2.1 | 65 Ų |

| Analogue B | [Modification 2] | 7.2 | 2.5 | 60 Ų |

| Analogue C | [Modification 3] | 6.8 | 2.3 | 70 Ų |

Prediction of Activity Spectra for this compound Analogues (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. benthamdirect.com The prediction is based on the structure-activity relationships of a massive training set containing hundreds of thousands of known biologically active compounds. genexplain.comgenexplain.com The core principle is that a compound's biological activity is a function of its structure. zenodo.org

For this compound, a PASS analysis would involve submitting its 2D structure to the PASS online tool. The output would be a list of potential biological activities, each with two probabilities:

Pa (Probability to be Active): The likelihood that the compound exhibits a specific activity.

Pi (Probability to be Inactive): The likelihood that the compound does not exhibit that activity.

The results are ranked by the Pa:Pi ratio, allowing researchers to identify the most probable activities. zenodo.org This can help in discovering new therapeutic applications for existing compounds or in understanding the off-target effects of drug candidates. benthamdirect.com Studies have successfully used PASS to predict the potential pharmacological activities of new piperidine derivatives, suggesting their potential use in treating diseases of the central nervous system, cancer, or as antimicrobial agents. clinmedkaz.org

Table 2: Illustrative PASS Prediction Output

This table shows a hypothetical PASS prediction for this compound, demonstrating how potential activities are scored.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Kinase Inhibitor | 0.850 | 0.015 | High probability of being active |

| Antihypertensive | 0.720 | 0.050 | Likely to be active |

| Acetylcholinesterase Inhibitor | 0.510 | 0.120 | Possible activity |

| Hepatoprotectant | 0.350 | 0.450 | Activity is unlikely |

Advanced Computational Techniques for Mechanistic Insights

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

To gain a deeper understanding of how this compound might interact with a biological target at an atomic level, Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations are employed. acs.org

Quantum Mechanics (QM): QM methods provide a highly accurate description of the electronic structure of a molecule, which is essential for understanding chemical reactivity and intermolecular interactions like hydrogen bonds and van der Waals forces. nih.govnih.gov For this compound, QM calculations could be used to determine its stable 3D conformation, electrostatic potential, and the energies of its molecular orbitals. ijsdr.orgscispace.com

Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time. acs.org In drug discovery, an MD simulation would typically start with a docked pose of this compound in the binding site of a target protein. The simulation would reveal the stability of this binding pose, the flexibility of the ligand and protein, and the specific amino acid residues that form crucial interactions. rsc.orgrsc.org Often, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is used, where the ligand and the immediate binding site are treated with high-accuracy QM, while the rest of the protein and solvent are treated with more computationally efficient MM force fields. acs.orgnih.gov

In Silico Target Prediction and Validation (e.g., SwissTargetPrediction)

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action. researchgate.net Web-based tools like SwissTargetPrediction facilitate this by predicting the most probable protein targets for a given compound. nih.govoup.com

The prediction is based on the principle of similarity: a query molecule is likely to share targets with known bioactive ligands that are structurally similar to it. oup.comswisstargetprediction.ch The SwissTargetPrediction server compares the 2D and 3D structure of the query molecule, such as this compound, against a database of over 370,000 active compounds known to interact with more than 3,000 protein targets. nih.gov

The output is a ranked list of potential targets, classified by protein family (e.g., kinases, G-protein coupled receptors, enzymes). oup.com This allows researchers to generate hypotheses about the compound's mechanism of action, which can then be validated through experimental assays. researchgate.net The platform also provides links to relevant databases for further investigation of the predicted targets. oup.com

Table 3: Illustrative SwissTargetPrediction Output

This table provides a hypothetical example of a target prediction report for this compound.

| Rank | Predicted Target | Target Class | Probability | Known Actives with 2D/3D Similarity |

|---|---|---|---|---|

| 1 | Serine/threonine-protein kinase PIM1 | Kinase | 0.65 | 15 |

| 2 | Dopamine (B1211576) D2 Receptor | GPCR | 0.50 | 12 |

| 3 | Carbonic Anhydrase II | Enzyme | 0.45 | 10 |

| 4 | Sigma-1 Receptor | Enzyme | 0.40 | 9 |

Biological Activity and Mechanistic Characterization of N Pyridin 4 Yl Piperidine 3 Carboxamide Analogues

In Vitro Enzymatic Inhibition Profiles

The structural motif of N-(Pyridin-4-YL)piperidine-3-carboxamide has served as a scaffold for the development of potent and selective inhibitors targeting a variety of enzyme classes. The following sections detail the inhibitory activities of analogues against kinases, hydrolases, and other key enzymes.

Kinase Inhibition Studies

Analogues of this compound have been extensively investigated as inhibitors of protein kinases, particularly those implicated in cancer cell signaling pathways.

A notable class of analogues, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has emerged as potent, ATP-competitive inhibitors of Protein Kinase B (PKB or Akt). PKB is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation and survival. Activated PKB phosphorylates several downstream substrates, including Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of PKB by these analogues leads to a downstream reduction in the phosphorylation of GSK-3β, serving as a key biomarker of target engagement in cellular assays.

The development from 4-amino-4-benzylpiperidine precursors to the carboxamide series was driven by the need to improve metabolic stability and oral bioavailability. The carboxamide linker was found to maintain potent PKB inhibition while enhancing pharmacokinetic properties.

Extensive structure-activity relationship (SAR) studies have been conducted to optimize potency and selectivity against the closely related kinase, PKA. Substitution on the aryl ring of the carboxamide has a significant impact on both potency and selectivity. For instance, the 2,4-dichloro substituted analogue demonstrated a significant increase in selectivity for PKB over PKA.

Table 1: Inhibition of PKBβ and PKA by 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analogues

| Compound | Substituent (R) | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKBβ) |

|---|---|---|---|---|

| 21 | 4-Cl | 2.2 | 30 | 14 |

| 22 | 3-Cl | 7.0 | 82 | 12 |

| 23 | 2-Cl | 36 | 64 | 1.8 |

| 24 | 4-F | 14 | 94 | 6.7 |

| 25 | 4-CF3 | 11 | 110 | 10 |

| 28 | 2,4-Cl2 | 4.9 | 120 | 24 |

| 29 | 3,4-Cl2 | 5.7 | 45 | 7.9 |

Data sourced from a radiometric filter binding assay.

The primary focus of kinase inhibition studies for these analogues has been on the PI3K/Akt pathway, which is central to the progression of numerous tumors. By targeting Akt, these compounds inhibit downstream signaling that promotes cell cycle progression and survival in cancer cells with a constitutively active PI3K pathway, often due to mutations such as PTEN loss. The antiproliferative effects of these inhibitors have been demonstrated in human cancer cell lines like PC3M (prostate cancer) and U87MG (glioblastoma), which harbor such mutations.

Hydrolase Modulation

The versatility of the piperidine-3-carboxamide scaffold is further demonstrated by its application in the design of inhibitors for various hydrolases.

A series of piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a cysteine peptidase highly expressed in osteoclasts and a key player in bone resorption. Molecular docking studies have shown that these compounds can effectively occupy the S1, S2, and S3 pockets of the Cathepsin K active site. The introduction of a benzylamine (B48309) group to the piperidine-3-carboxamide core was a key step in enhancing the interaction with the S3 pocket. Compound H-9 , a representative of this series, exhibited potent Cathepsin K inhibition.

Table 2: Cathepsin K Inhibitory Activity of Piperidine-3-carboxamide Derivatives

| Compound | Cathepsin K IC50 (µM) |

|---|---|

| H-9 | 0.08 |

Data from in vitro enzymatic assays.

Analogues incorporating a quinoline (B57606) moiety attached to the piperidine (B6355638) scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. A series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides were synthesized and showed potent dual inhibition of both AChE and BChE.

While not direct this compound analogues, structurally related compounds, specifically 3-alkyl-3-(4-pyridyl)-piperidine-2,6-diones, have been identified as potent and selective competitive inhibitors of aromatase. Aromatase is a key enzyme in estrogen biosynthesis. These findings highlight the potential of the 4-pyridylpiperidine scaffold in targeting this enzyme.

The piperidine ring is a structural feature found in some tyrosinase inhibitors. While direct studies on this compound analogues are not extensively reported, related N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, suggesting an indirect effect on melanogenesis. One such compound, an S-isomer with a pyridine (B92270) B ring, demonstrated significant antimelanoma activity.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Allosteric Modulation

The pyridine moiety of these analogues is of particular interest in the context of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Interestingly, a regioisomeric switch from a 3-pyridyl inhibitor to a 4-pyridyl analogue can lead to NAMPT activation. Small molecule NAMPT positive allosteric modulators (N-PAMs) have been developed that bind to a "rear channel" of the enzyme, which is adjacent to the nicotinamide binding pocket. This allosteric binding can increase enzyme activity and overcome feedback inhibition by NAD+.

HIV-1 Integrase Inhibition

The pyridine and carboxamide moieties are present in several classes of HIV-1 integrase strand transfer inhibitors (INSTIs). These inhibitors block the insertion of the viral genome into the host cell's DNA. While specific data on this compound analogues is limited, the broader class of N-substituted bicyclic carbamoyl (B1232498) pyridones, which share structural similarities, have shown potent inhibition of wild-type and drug-resistant HIV-1 integrase mutants.

Monoamine Oxidase Inhibition

Piperidine-containing compounds, notably piperine (B192125) and its derivatives, have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin (B10506) and dopamine (B1211576). The piperidine nucleus is considered a crucial component for MAO inhibition. Studies on piperine analogues suggest that modifications to the piperidine ring and the dienone linker can modulate the inhibitory potency and selectivity for MAO-A and MAO-B.

Receptor Ligand Binding and Functional Assays

The this compound scaffold and its bioisosteres have been explored for their ability to bind to various receptors.

N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides, which are structurally related to the core molecule of interest, have been identified as inhibitors of Leishmania CYP51 and CYP5122A1. These enzymes are crucial for sterol biosynthesis in the parasite. The binding of these compounds to the cytochrome P450 enzymes demonstrates the potential for this chemical class to interact with specific receptor binding sites.

Furthermore, heterocyclic carboxamides have been investigated as allosteric modulators of muscarinic acetylcholine receptors. These modulators bind to a site distinct from the orthosteric site for acetylcholine, altering the receptor's response to the endogenous ligand. This indicates that the carboxamide moiety, in conjunction with a heterocyclic system, can confer specific receptor binding and functional modulation properties.

Cannabinoid Receptor (CB1) Antagonism

Analogues of this compound, particularly those incorporating a pyrazole (B372694) scaffold, have been identified as potent and selective antagonists of the CB1 cannabinoid receptor. The 1,5-diarylpyrazole structure is a key feature for this activity, with compounds like rimonabant (B1662492) serving as a prime example. tandfonline.com Rimonabant, or N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrates high affinity and selectivity for the CB1 receptor and acts as an inverse agonist. tandfonline.com

Structure-activity relationship studies have revealed that the substituents on the pyrazole ring and the carboxamide group are crucial for receptor interaction and antagonist activity. For instance, a 2,4-dichloro-substituted phenyl ring at the 1-position of the pyrazole is preferred for high affinity. tandfonline.com The carboxamide moiety at the 3-position also plays a significant role in the molecule's interaction with the receptor, potentially influencing whether the compound acts as a neutral antagonist or an inverse agonist. nih.gov The C5 aromatic ring is also believed to contribute to the antagonist properties of these molecules. nih.gov Blockade of CB1 receptors by these antagonists has been shown to modulate the effects of opioids, suggesting a role for the endogenous cannabinoid system in opioid reward pathways. nih.gov

Calcitonin Gene-Related Peptide (CGRP) Receptor Interactions

Derivatives of the piperidine-3-carboxamide scaffold have been investigated as antagonists of the calcitonin gene-related peptide (CGRP) receptor, a key target in the treatment of migraine. nih.gov The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov Small molecule antagonists have been developed that bind to this receptor complex and block the signaling of CGRP, a neuropeptide implicated in the pathophysiology of migraine. nih.govnih.gov

Optimization of lead structures containing a (3R)-amino-(6S)-phenylcaprolactam core, which shares structural similarities with piperidine-3-carboxamide derivatives, has led to the discovery of potent and orally bioavailable CGRP receptor antagonists. nih.gov These compounds have demonstrated efficacy in preclinical models and clinical trials for the acute treatment of migraine. nih.gov

Serotoninergic and Dopaminergic Receptor Ligand Characterization

Analogues of this compound have demonstrated significant binding affinity for both serotonin and dopamine receptors. A study on a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which are structurally related, revealed potent antagonism at both dopamine D2 and serotonin 5-HT3 receptors. nih.gov

Many of the synthesized pyridine-3-carboxamides in this series showed nanomolar binding affinity for the 5-HT3 receptor and moderate to high affinity for the D2 receptor. nih.gov The introduction of specific substituents on the pyridine ring was found to enhance the affinity for the D2 receptor while maintaining potent 5-HT3 receptor binding. nih.gov For example, the (R)-enantiomer of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide exhibited high affinity for both receptors. nih.gov This dual antagonism suggests potential therapeutic applications for conditions where both dopaminergic and serotonergic systems are implicated.

| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT3 Receptor Affinity (Ki, nM) |

| Metoclopramide | 444 | 228 |

| (R)-53 | 23.3 | 0.97 |

| (S)-53 | Moderate | Potent |

Data sourced from a study on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, structurally related to this compound. nih.gov

Androgen Receptor Modulation

While direct studies on this compound as an androgen receptor (AR) modulator are limited, the broader class of piperidine derivatives has been explored for antiandrogenic activity. nih.gov Non-steroidal antiandrogens are crucial in the treatment of prostate cancer. nih.gov These compounds typically act by binding to the ligand-binding pocket of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone. nih.gov

Research into novel non-steroidal AR antagonists has led to the exploration of various chemical scaffolds, including pyrrole-2-carboxamides. nih.gov These studies aim to develop pure antiandrogens with high affinity for the AR to improve the efficacy of androgen blockade in prostate cancer therapy. nih.gov The development of compounds that can effectively antagonize both wild-type and mutant forms of the AR is an ongoing area of research. nih.gov

Other Receptor Systems

Piperidine-based structures, analogous to this compound, have been shown to interact with other receptor systems, notably sigma receptors (σ1 and σ2) and histamine (B1213489) H3 receptors.

Sigma Receptors: Several studies have identified piperidine and piperazine (B1678402) derivatives as high-affinity ligands for sigma receptors. unict.itclinpgx.org These receptors are implicated in a variety of neurological functions and are considered targets for the treatment of neuropathic pain and other CNS disorders. unict.it Some N-benzylpiperidine derivatives have shown high affinity for the σ1 receptor with selectivity over the σ2 subtype. unict.it

Histamine H3 Receptors: The piperidine moiety is also a key structural feature in ligands targeting the histamine H3 receptor, a G protein-coupled receptor involved in the modulation of neurotransmitter release in the CNS. clinpgx.org Dual-target ligands that interact with both histamine H3 and sigma-1 receptors have been developed from piperidine-based scaffolds and have shown promise in models of nociceptive and neuropathic pain. nih.gov

| Compound Class | Target Receptors | Potential Therapeutic Area |

| N-Benzylpiperidine derivatives | Sigma-1 Receptor | Neuropathic pain |

| Piperidine-based dual ligands | Histamine H3 and Sigma-1 Receptors | Nociceptive and neuropathic pain |

This table summarizes the activity of piperidine-based analogues at other receptor systems. unict.itnih.gov

Cellular Biological Response Investigations

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

The N-arylpiperidine-3-carboxamide scaffold has been identified as a promising framework for the development of anticancer agents. A high-throughput screening study identified a hit compound with this scaffold that induced a senescence-like phenotype in human melanoma A375 cells without significant cytotoxicity to normal cells. nih.gov

Further investigation and synthesis of a focused library of N-arylpiperidine-3-carboxamide derivatives led to the identification of compounds with potent antiproliferative activity. nih.gov Structure-activity relationship studies revealed that the piperidine-3-carboxamide moiety is crucial for activity, and modifications to the aryl rings and other substituents significantly impact potency. nih.gov Notably, the S-configuration of the piperidine ring was found to be more active. nih.gov One of the lead compounds from this series demonstrated an IC50 value of 0.03 µM and an EC50 for senescence induction of 0.04 µM in A375 cells. nih.gov The antiproliferative effects of piperidine derivatives have also been observed in other cancer cell lines, including those of the breast, prostate, and colon, often involving mechanisms such as cell cycle arrest and induction of apoptosis. nih.gov

| Compound | Cell Line | Antiproliferative Activity (IC50, µM) | Senescence-Inducing Activity (EC50, µM) |

| Hit Compound 1 (racemic) | A375 (Melanoma) | 0.88 | 1.24 |

| Compound 20 (S-isomer of Hit 1) | A375 (Melanoma) | - | 0.27 |

| Compound 54 (optimized S-isomer) | A375 (Melanoma) | 0.03 | 0.04 |

Data from a study on N-arylpiperidine-3-carboxamide derivatives. nih.gov

Cell Cycle Arrest Induction and Pathway Analysis (e.g., p53/p21-dependent pathway)

The induction of cell cycle arrest is a critical mechanism for controlling cell proliferation and a key strategy in cancer therapy. The tumor suppressor protein p53 plays a pivotal role in this process by transcriptionally activating downstream targets, most notably the cyclin-dependent kinase (CDK) inhibitor p21. bldpharm.comnih.gov This activation leads to a halt in the cell cycle, providing time for DNA repair or, in cases of severe damage, triggering apoptosis. bldpharm.com The p53-p21-DREAM-E2F/CHR pathway has been identified as a central mechanism through which p53 downregulates a multitude of cell cycle genes, thereby enforcing cell cycle arrest. nih.gov

Analogues of this compound have been investigated for their ability to modulate cell cycle progression. Studies on N-arylpiperidine-3-carboxamide derivatives have shown their capacity to induce a senescence-like phenotype in human melanoma cells. nih.gov Senescence is a state of irreversible cell cycle arrest. nih.gov In one study, a hit compound featuring the N-arylpiperidine-3-carboxamide scaffold induced these phenotypic changes, and further optimization led to a derivative with a pyridine ring in the N-aryl position (compound 54), which demonstrated significantly improved antimelanoma activity and induced a senescence-like phenotype at low concentrations. nih.gov While these studies establish the potential of the piperidine-3-carboxamide scaffold to induce cell cycle arrest, further research is required to explicitly link the activity of this compound analogues to the p53/p21-dependent pathway. The loss of p53-mediated cell cycle arrest, senescence, and apoptosis is known to promote genomic instability. nih.gov

Table 1: Activity of a Piperidine-3-carboxamide Analogue in Human Melanoma A375 Cells nih.gov

Anti-Angiogenic Activity in Cellular Models

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Inhibiting angiogenesis is a key therapeutic strategy for cancer. The anti-angiogenic potential of this compound analogues has been explored through various cellular models, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay. nih.govmdpi.com

Nicotinamide derivatives, which share structural similarities with the title compound, have been shown to possess anti-angiogenic properties. One such derivative, 2-{1-[1-(6-chloro-5-fluoropyrimidin-4-yl)ethyl]piperidin-4-ylamino}-N-(3-chlorophenyl) pyridine-3-carboxamide (B1143946) (BRN-250), effectively inhibited HUVEC proliferation, migration, and tube formation. nih.gov This inhibition was linked to the suppression of the VEGF-induced phosphorylation of VEGF receptor 2 (VEGFR2) and its downstream signaling pathways. nih.gov Furthermore, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4-carboxamide derivatives were synthesized and shown to suppress blood vessel formation in an in vivo chorioallantoic membrane (CAM) model. longdom.org

In other studies, simplified analogues of cortistatin A, a natural product with potent anti-angiogenic activity, were synthesized. mdpi.com A pyridone-embedded analogue demonstrated potent and selective growth inhibitory activity against HUVECs, highlighting the potential of pyridine-containing structures in anti-angiogenic drug discovery. mdpi.com The use of robust, scalable angiogenesis assays with iPSC-derived endothelial cells is also being developed to improve screening for anti-angiogenic compounds like sunitinib (B231) and 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO). mdpi.com

Table 2: Anti-Angiogenic Activity of a Nicotinamide Derivative nih.gov

Anti-Bone Resorption Effects in Osteoclastogenesis Assays

Osteoporosis is a skeletal disease characterized by excessive bone resorption by osteoclasts. nih.gov A promising therapeutic target for inhibiting bone resorption is cathepsin K (Cat K), a cysteine protease highly expressed in osteoclasts. Analogues of this compound have been designed and synthesized as potent Cat K inhibitors. nih.gov

In one study, a series of novel piperidine-3-carboxamide derivatives were evaluated for their anti-bone resorption activities in RANKL-induced RAW264.7 cells. nih.gov The activity was assessed by measuring the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker for bone resorption, and by observing the area of bone resorption pits on bone slices. nih.gov Several compounds, notably compound H-9, demonstrated potent in vitro anti-bone resorption effects, comparable to the known Cat K inhibitor MIV-711. nih.gov Western blot analysis confirmed that compound H-9 effectively downregulated the expression of cathepsin K in these cells. nih.gov

Table 3: Anti-Bone Resorption Activity of Piperidine-3-carboxamide Derivatives nih.gov

Antimicrobial and Antiviral Spectrum of Activity

The piperidine-carboxamide scaffold is also a promising framework for the development of antimicrobial and antiviral agents. Research has shown that analogues can be effective against a range of pathogens, including bacteria and viruses.

In the context of antibacterial activity, piperidine-4-carboxamide analogues have been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, a multidrug-resistant nontuberculous mycobacterium. asm.org These compounds exhibited bactericidal activity and were effective against biofilm cultures. asm.org Furthermore, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues have shown bactericidal efficacy against Mycobacterium tuberculosis. plos.org Studies on pyridine-3-carboxamide analogues have also demonstrated their potential to inhibit bacterial growth, with molecular docking studies suggesting interactions with key amino acid residues in bacterial proteins. nih.gov

Regarding antiviral activity, pyridobenzothiazolone (PBTZ) analogues have demonstrated broad-spectrum inhibitory activity against several respiratory viruses. nih.gov Additionally, N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been identified as inhibitors of cytochrome P450 enzymes in Leishmania, suggesting a potential antiprotozoal application. nih.gov The position of the nitrogen in the pyridine ring can be crucial for activity, with pyridin-4-yl derivatives sometimes showing higher antiviral activity than their pyridin-3-yl counterparts.

Target Engagement Studies in Cellular Contexts

Confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for verifying target engagement. nih.govnih.gov This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.gov

CETSA can be used to generate isothermal dose-response curves to determine the potency of a compound in a cellular context and can be applied to various sample types, including peripheral blood mononuclear cells (PBMCs) and tissue extracts. nih.gov While specific CETSA data for this compound is not yet available, this technology is highly applicable for validating its intracellular targets. For instance, CETSA has been successfully used to quantify the in vivo target engagement of novel RIPK1 inhibitors. nih.gov The development of high-throughput CETSA methods further facilitates the screening of compound libraries to identify leads that engage specific protein targets. nih.gov Such studies would be invaluable for confirming the molecular targets of this compound analogues and elucidating their mechanisms of action.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions between a ligand and its biological target is fundamental to rational drug design and optimization. The following section details the types of non-covalent interactions that govern the binding of this compound analogues to their protein targets.

Characterization of Ligand-Target Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

The biological activity of this compound analogues is dictated by a combination of specific molecular interactions with their target proteins, including hydrogen bonding, π-stacking, and hydrophobic interactions.

Hydrogen Bonding: This is a critical interaction for the binding of many inhibitors. Molecular docking studies of piperidine-3-carboxamide derivatives targeting cathepsin K have revealed the formation of several hydrogen bonds with key active-site residues. nih.gov Similarly, docking studies of pyridine-3-carboxamide analogues as potential antibacterial agents showed hydrogen bonding with amino acid residues like Cys75 and Ser88. nih.gov In pyrazole-carboxamide inhibitors of carbonic anhydrase, hydrogen bonds with residues such as Thr199 and various histidine residues are crucial for their inhibitory activity. nih.gov

π-Stacking: The aromatic pyridine ring in this compound and its analogues is capable of engaging in π-stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, histidine) in the target's binding site. These interactions are important for stabilizing the ligand-protein complex. nih.gov Studies on pyridine-containing compounds have demonstrated the significance of π-π stacking interactions, which can occur between the pyridine ring of the ligand and an aromatic amino acid residue of the protein, or even between the ligand's pyridine ring and another part of the ligand or a second ligand molecule. researchgate.netrsc.orgmdpi.com

Hydrophobic Interactions: The non-polar regions of the piperidine ring and any alkyl or aryl substituents contribute to binding through hydrophobic interactions with non-polar pockets in the target protein. Docking studies of piperidine-3-carboxamide derivatives with cathepsin K confirmed the presence of significant hydrophobic interactions within the P1 and P2 pockets of the enzyme's active site. nih.gov For inhibitors of protein kinase B (PKB), the lipophilic substituents on the piperidine ring are designed to fit into hydrophobic pockets of the kinase. nih.gov

Table 4: Key Molecular Interactions of Piperidine/Pyridine Carboxamide Analogues

Investigations into Binding Site Specificity and Allosteric Effects

The biological targets of this compound analogues are diverse, and their binding specificity is a critical determinant of their therapeutic potential. Studies have focused on elucidating the precise interactions within the binding pockets of target proteins, including kinases and enzymes, and have explored the possibility of allosteric modulation.

Research into related structures, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has identified these compounds as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.govacs.org This mode of inhibition involves the compound binding to the ATP-binding site in the kinase domain of PKB. nih.gov The bicyclic heteroaromatic group of these analogues, which is structurally related to the pyridine ring in the subject compound, typically forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov This competitive inhibition mechanism allows these compounds to block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. nih.govacs.org Optimization of these analogues has led to compounds with nanomolar inhibitory potency and significant selectivity for PKB over other closely related kinases like PKA. nih.govresearchgate.net

In a different context, studies on (R)-piperidine-3-carboxamide derivatives have demonstrated their efficacy as inhibitors of Cathepsin K, an enzyme implicated in osteoporosis. Molecular docking studies of these analogues revealed specific interactions within the enzyme's active site. Key interactions include the amide group acting as a hydrogen bond donor to Asn161, while the carbonyl oxygen forms non-classical hydrogen bonds. mdpi.com Furthermore, hydrophobic interactions between the compound's rings and residues like Cys25 and His162 contribute to the binding affinity. mdpi.com This highlights how different substituents on the piperidine and carboxamide core can direct the molecule to entirely different biological targets.

While many analogues act as direct competitive inhibitors, the potential for allosteric effects has also been investigated in structurally similar piperidine compounds. For instance, a class of N-(indazol-3-yl)piperidine-4-carboxylic acids was identified as allosteric inhibitors of the nuclear hormone receptor RORγt. nih.gov These inhibitors bind to an allosteric pocket distinct and distant from the canonical orthosteric binding site, inducing a conformational change that inhibits the receptor's function. nih.gov This discovery of allosteric modulation in a related piperidine scaffold suggests that this compound analogues could also potentially be designed to exhibit allosteric effects, offering an alternative mechanism for modulating protein function. nih.gov

Additionally, research on pyridine-3-carboxamide analogues has extended to antibacterial applications. Molecular docking studies identified potent activity against Ralstonia solanacearum, the pathogen causing bacterial wilt in tomatoes. researchgate.netnih.gov The structure-activity relationship analysis indicated that the substituents on the aromatic rings were crucial for biological activity, with the most potent compounds exhibiting strong binding affinities to a target protein in the pathogen. researchgate.netnih.gov

Table 1: Summary of Binding Site Interactions for Piperidine Carboxamide Analogues

| Analogue Class | Target Protein | Binding Mode | Key Interactions | Source |

|---|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | ATP-Competitive | Hydrogen bonds to the kinase hinge region. | nih.gov |

| (R)-piperidine-3-carboxamide derivatives | Cathepsin K | Active Site Inhibition | Hydrogen bond with Asn161; Hydrophobic interactions with Cys25 and His162. | mdpi.com |

| N-(Indazol-3-yl)piperidine-4-carboxylic acids | RORγt | Allosteric Inhibition | Binds to a pocket distal from the orthosteric site. | nih.gov |

| N-(4-phenylthiazol-2-yl) nicotinamide analogues | Ralstonia solanacearum protein | Competitive Inhibition | Strong binding affinities based on molecular docking. | researchgate.net |

Downstream Signaling Pathway Analysis

The interaction of this compound analogues with their specific binding sites initiates a cascade of downstream signaling events. The nature of these events is entirely dependent on the protein being targeted.

For analogues that inhibit Protein Kinase B (PKB/Akt), the primary downstream effect is the disruption of the PI3K/PKB signaling pathway, which is fundamental for regulating cell proliferation and survival. nih.govacs.org Activated PKB normally phosphorylates a host of downstream substrates. Therefore, inhibition of PKB by these compounds prevents the phosphorylation of key signaling molecules such as GSK3β, the transcription factor FKHRL1, the pro-apoptotic protein BAD, and mTOR. nih.gov The modulation of these substrates effectively halts signals that promote protein synthesis, cell cycle progression, and anti-apoptotic survival, making these inhibitors potential anti-cancer agents. nih.govacs.org The activity of these compounds is often confirmed in cellular assays by measuring the reduced phosphorylation of downstream targets like GSK3β. acs.org

In the case of RORγt allosteric inhibitors, the downstream effects manifest in the modulation of the T helper 17 (Th17) cell pathway. RORγt is a master regulator for the differentiation of Th17 cells and the production of related cytokines. nih.gov By inhibiting RORγt, these compounds can suppress the expression and secretion of pro-inflammatory cytokines, including IL-17A and IL-17F. This mechanism is highly relevant for the treatment of autoimmune diseases where the Th17 pathway is implicated. nih.gov

Table 2: Downstream Signaling Effects of Piperidine Carboxamide Analogues

| Analogue Class | Target | Affected Pathway | Key Downstream Effects | Source |

|---|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB/Akt | PI3K/PKB/mTOR | Inhibition of phosphorylation of GSK3β, FKHRL1, BAD, and mTOR; blockade of pro-survival and proliferation signals. | nih.govacs.org |

| N-(Indazol-3-yl)piperidine-4-carboxylic acids | RORγt | Th17 Pathway | Inhibition of IL-17 cytokine production; suppression of Th17 cell differentiation. | nih.gov |

Structure Activity Relationship Sar and Lead Optimization Studies of N Pyridin 4 Yl Piperidine 3 Carboxamide Derivatives

Systematic Modification of the Piperidine (B6355638) Core and its Impact on Activity

The integrity of the piperidine-3-carboxamide moiety is crucial for the biological activity of these compounds. nih.gov Studies have shown that alterations to the piperidine core significantly affect efficacy. For instance, shifting the carboxamide group from the 3-position to the 4-position on the piperidine ring results in a complete loss of activity. nih.gov

Furthermore, the size of the heterocyclic ring is a key determinant of potency. Replacing the piperidine ring with smaller rings, such as pyrrolidine (B122466) or azetidine, leads to a progressive decrease in activity. nih.gov This suggests that the six-membered piperidine ring provides an optimal scaffold for interaction with the biological target.

The nature of the linker between the core and other parts of the molecule also plays a role. The substitution of a methylene (B1212753) linker with carbonyl or sulfonyl groups has been found to be detrimental to the senescence-inducing effects of these compounds in melanoma cells. nih.gov Additionally, a reverse-amide analogue of the N-arylpiperidine-3-carboxamide scaffold was found to be inactive, highlighting the specific orientation required for the carboxamide linkage. nih.gov

In the context of anaplastic lymphoma kinase (ALK) inhibitors, the piperidine carboxamide scaffold was identified as a novel inhibitor. nih.gov X-ray co-crystal structures revealed that the piperidine ring binds in a specific conformation, allowing access to a hydrophobic pocket within the kinase domain. nih.gov

Exploration of Substituents on the Pyridine (B92270) Ring for Potency and Selectivity

Modifications to the pyridine ring of N-(Pyridin-4-YL)piperidine-3-carboxamide derivatives have a profound impact on their potency and selectivity. In a study focused on senescence-inducing agents for melanoma, replacing a benzene (B151609) ring with a pyridine ring in the B ring position dramatically improved biological activity. nih.gov This highlights the importance of the nitrogen atom in the pyridine ring for enhanced efficacy. nih.gov

The position of substituents on the pyridine ring is also critical. For instance, in a series of cathepsin K inhibitors, a 4-chloro substitution on a related phenyl ring was more favorable for activity compared to 2-chloro or 3-chloro substitutions. mdpi.com This was attributed to the 4-chloro group facilitating hydrophobic interactions with key amino acid residues in the enzyme's active site. mdpi.com

The electronic nature of the substituents on the pyridine ring also governs activity. Generally, electron-withdrawing groups have been shown to confer higher potency than electron-donating groups. mdpi.com For example, analogs with a bromo substituent on the pyridine ring demonstrated greater affinity for β2-containing nicotinic receptors compared to β4-containing receptors. nih.gov In another example, an amino-substituted analog showed higher affinity for β2- over β4-containing receptors and greater efficacy at α3β4 receptors. nih.gov

The following table summarizes the impact of various pyridine ring substitutions on the activity of related compounds:

| Substitution | Effect on Activity | Reference |

| Fluoro | 52- to 875-fold greater affinity at β2- than at β4-containing receptors. | nih.gov |

| Norchloro | 114- to 3500-fold greater affinity at β2- than at β4-containing receptors. | nih.gov |

| Bromo | 4- to 55-fold greater affinity at β2- than at β4-containing receptors. | nih.gov |

| Amino | 10- to 115-fold greater affinity at β2- than at β4-containing receptors. | nih.gov |

Contribution of the Carboxamide Linker to Receptor/Enzyme Recognition

The carboxamide linker is a pivotal component in the structure of this compound derivatives, playing a crucial role in their interaction with biological targets. Research has demonstrated that this linker is essential for maintaining high affinity and selectivity for certain receptors. nih.gov

The orientation of the carboxamide is also important. A study on N-arylpiperidine-3-carboxamide derivatives as senescence-inducing agents found that a "reverse-amide" analogue was inactive, indicating a specific directional requirement for the amide bond. nih.gov

Furthermore, in the development of inhibitors for MALT1 protease, high clearance of initial compounds was linked to the cleavage of the amide bond. nih.gov This metabolic instability highlights the carboxamide linker as a potential site for modification to improve pharmacokinetic properties. nih.gov

The following table illustrates the importance of the carboxamide linker in a series of dopamine (B1211576) receptor ligands:

| Compound Modification | D3R Binding Affinity (Ki, nM) | D2R Binding Affinity (Ki, nM) | D3R Selectivity (D2/D3) |

| 8j (Carboxamide present) | 2.6 | 4260 | 1640 |

| 15b (Carboxamide replaced with methylenamine) | 393 | 2000 | 5 |

This data clearly shows the drastic drop in D3 receptor affinity and selectivity upon removal of the carboxamide carbonyl group. nih.gov

Steric and Electronic Requirements for Optimal Biological Activity

The biological activity of this compound derivatives is finely tuned by the steric and electronic properties of their constituent parts. Optimal activity is achieved through a delicate balance of size, shape, and electron distribution within the molecule.

Steric Factors:

The size and spatial arrangement of substituents are critical. For instance, in a series of anaplastic lymphoma kinase (ALK) inhibitors, the co-crystal structure of a lead compound revealed that the piperidine carboxamide scaffold binds in a specific conformation that allows access to an extended hydrophobic pocket. nih.gov This highlights the importance of a sterically compatible scaffold. In another study on cathepsin K inhibitors, a 4-chloro substitution on a phenyl ring was found to be more favorable than 2-chloro or 3-chloro substitutions, likely due to more effective hydrophobic interactions within the enzyme's active site. mdpi.com

Electronic Factors:

The electronic nature of substituents on the aromatic rings significantly influences potency and selectivity. Generally, electron-withdrawing groups on the pyridine or an attached phenyl ring tend to enhance biological activity. mdpi.com For example, in a series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives designed as FOXM1 inhibitors, compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, were effective at decreasing FOXM1 expression, while those with electron-donating groups like methyl (-CH3) were less active. mdpi.com Molecular electrostatic potential (MEP) maps have shown that a lower electron density on the phenylacetamide ring, induced by electron-withdrawing groups, favors interactions with high-electron-density areas of the target protein. mdpi.com

In the context of nicotinic receptor agonists, substitutions on the pyridine ring with electron-withdrawing groups like fluoro and norchloro resulted in significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov

The following table summarizes the effects of different electronic substitutions on the activity of various piperidine carboxamide derivatives:

| Compound Series | Substituent Type | Effect on Activity | Reference |

| Cathepsin K Inhibitors | Electron-withdrawing (e.g., Cl) | Higher potency | mdpi.com |

| FOXM1 Inhibitors | Electron-withdrawing (e.g., CN) | Increased FOXM1 inhibition | mdpi.com |

| Nicotinic Receptor Agonists | Electron-withdrawing (e.g., F, Cl) | Increased β2 receptor affinity | nih.gov |

Development of Unified Pharmacophore Models for Structure-Activity Correlation

Pharmacophore modeling has emerged as a powerful tool to understand the structure-activity relationships of this compound derivatives and to guide the design of new, more potent compounds. These models define the essential three-dimensional arrangement of chemical features required for biological activity.

In a study on N-arylpiperidine-3-carboxamide derivatives as senescence-inducing agents in melanoma, a six-point pharmacophore hypothesis was developed. nih.gov This model included one hydrogen-bond acceptor, one hydrophobic group, one positively ionizable feature, and three aromatic rings. nih.gov The most active compounds in the series showed a good fit with all six pharmacophoric features, where:

The N-piperidine was represented by both hydrophobic and positively ionizable features. nih.gov

The carbonyl group of the 3-carboxamide corresponded to the hydrogen-bond acceptor. nih.gov

The aromatic rings with their substituents were well-represented by the three aromatic ring features. nih.gov

This model successfully correlated the structural features of the compounds with their observed biological activity. nih.gov

Similarly, in the design of ALK inhibitors, 3D-QSAR modeling was employed to explore the relationship between the chemical structures of piperidine carboxamide derivatives and their inhibitory efficacy. arabjchem.org This approach quantifies the impact of structural variations on biological activity by modeling the three-dimensional field effects of the molecules. arabjchem.org

For dopamine D2 and D3 receptor ligands, pharmacophore models were developed to understand the molecular properties important for selectivity. researchgate.net These models revealed that a more extended and linear conformation in the aliphatic or aryl spacers was crucial for dopamine D3 receptor selectivity. researchgate.net

The development of these unified pharmacophore models provides a rational basis for the design of new derivatives with improved potency and selectivity, moving beyond empirical, trial-and-error approaches. nih.gov

Strategies for Enhancing Biological Potency and Selectivity (Lead Optimization)

The optimization of lead compounds is a critical step in drug discovery, aiming to enhance therapeutic efficacy and improve pharmacokinetic properties. For this compound derivatives, several strategies have been successfully employed.

One key strategy involves the direct chemical manipulation of functional groups . This includes the substitution of functional groups, alteration of ring systems, and isosteric replacement. nih.gov For example, in the development of protein kinase B (PKB) inhibitors, variation of the linker group between the piperidine and a lipophilic substituent led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. acs.org

Structure-activity relationship (SAR)-directed optimization is another powerful approach. nih.gov By systematically modifying different parts of the molecule and evaluating the effects on biological activity, researchers can identify key structural features for potency and selectivity. For instance, in a series of MALT1 protease inhibitors, initial compounds suffered from high clearance due to amide cleavage. nih.gov A rat hepatocyte assay established a good in vitro-in vivo correlation, which guided the modification of the carboxamide linker to identify compounds with improved pharmacokinetic properties. nih.gov

Pharmacophore-oriented molecular design utilizes computational models to guide the design of new compounds. nih.gov Based on the pharmacophore model for N-arylpiperidine-3-carboxamide derivatives as senescence inducers, new compounds with desirable inhibitory activities were successfully designed. nih.gov

The following table outlines some lead optimization strategies and their outcomes for piperidine carboxamide derivatives:

| Lead Compound Series | Optimization Strategy | Outcome | Reference |

| 4-amino-4-benzylpiperidines (PKB inhibitors) | Variation of the linker group | Identified potent and orally bioavailable 4-aminopiperidine-4-carboxamides | acs.org |

| N-aryl-piperidine-4-carboxamides (MALT1 inhibitors) | Modification of the carboxamide linker | Improved pharmacokinetic properties by reducing amide cleavage | nih.gov |

| N-arylpiperidine-3-carboxamides (Senescence inducers) | Pharmacophore-based design | Design of new compounds with desirable inhibitory activities | nih.gov |

These strategies, often used in combination, have proven effective in transforming initial hits into promising drug candidates with enhanced potency, selectivity, and drug-like properties.

Preclinical in Vivo Assessment of N Pyridin 4 Yl Piperidine 3 Carboxamide Analogues

Efficacy Evaluation in Animal Models of Disease

Anti-Angiogenic Activity in Chick Chorioallantoic Membrane (CAM) Model

The Chick Chorioallantoic Membrane (CAM) assay is a widely utilized in vivo model to assess the pro- or anti-angiogenic potential of novel compounds. A study involving a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4-carboxamide derivatives, which are structurally related to N-(Pyridin-4-YL)piperidine-3-carboxamide, demonstrated their efficacy in inhibiting angiogenesis in the CAM model. longdom.org The compounds were reported to suppress the formation of blood vessels in this in vivo assay. longdom.org Among the tested compounds, derivatives designated as 10a, 10b, 10c, 12b, 14b, and 14c showed significant anti-angiogenic activity. longdom.org The researchers suggested that the presence of both electron-donating and electron-withdrawing groups on the phenyl ring of the side chain may influence the anti-angiogenic potency of these molecules. longdom.org Further investigation is needed to elucidate the precise mechanism of action. longdom.org

Another study on 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones, which also contain a pyridin-4-yl moiety, identified compounds 3i and 3j as potent inhibitors of angiogenesis in both the CAM and zebrafish embryo assays. nih.gov

Anti-Osteoporosis Efficacy in Murine Models (e.g., OVX-induced osteoporosis)

The ovariectomized (OVX) mouse model is a standard for studying postmenopausal osteoporosis, characterized by bone loss due to estrogen deficiency. nih.govbiocytogen.com In a study focused on the development of novel anti-osteoporosis agents, a series of piperidine-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit cathepsin K, a key enzyme in bone resorption. nih.gov

One of the most promising compounds from this series, compound H-9 , demonstrated significant therapeutic potential in an OVX-induced osteoporosis mouse model. nih.gov The administration of H-9 led to a dose-dependent increase in bone mineral density (BMD) compared to the untreated model group. nih.gov Notably, the efficacy of H-9 at a higher dose was comparable to that of the positive control, raloxifene. nih.gov These findings underscore the potential of the piperidine-3-carboxamide scaffold in the development of treatments for osteoporosis. nih.gov

| Treatment Group | Effect on Bone Mineral Density (BMD) | Reference |

|---|---|---|

| Untreated Model Group | Significant decrease in BMD | nih.gov |

| Compound H-9 (10 mg/kg) | Significant increase in BMD vs. model group | nih.gov |

| Compound H-9 (30 mg/kg) | Dose-dependent significant increase in BMD vs. model group | nih.gov |

| Compound H-9 (90 mg/kg) | Efficacy comparable to positive control (raloxifene) | nih.gov |

| Raloxifene (5 mg/kg) | Significant increase in BMD vs. model group | nih.gov |

Other Relevant Preclinical Disease Models

The therapeutic potential of piperidine-3-carboxamide analogues extends to other disease areas, including oncology. A study focused on identifying novel treatments for melanoma discovered that N-arylpiperidine-3-carboxamide derivatives can induce a senescence-like phenotype in human melanoma cells. nih.gov One particular compound, identified as 54 , which features a pyridine (B92270) ring, showed improved antimelanoma activity in vitro. nih.gov The authors of this study have indicated that further investigations, including in vivo efficacy studies, are underway. nih.gov

The broader class of piperidine (B6355638) derivatives has been investigated for a range of anticancer properties in various preclinical models, targeting cancers such as breast, ovarian, prostate, and lung cancer. nih.gov These compounds can influence multiple signaling pathways, leading to the apoptosis of cancer cells. nih.gov

In Vivo Mechanistic Studies (e.g., Target Engagement in Animal Tissues)

Understanding the in vivo mechanism of action is crucial for the development of new therapeutic agents. For the piperidine-3-carboxamide analogues with anti-osteoporotic activity, the in vivo efficacy in the OVX mouse model strongly suggests engagement with their intended target, cathepsin K, within bone tissue. nih.gov The observed increase in bone mineral density is consistent with the inhibition of cathepsin K-mediated bone resorption. nih.gov

Future Perspectives and Emerging Research Avenues for N Pyridin 4 Yl Piperidine 3 Carboxamide

Identification of Novel Biological Targets and Therapeutic Applications

The exploration of derivatives and analogs of N-(Pyridin-4-YL)piperidine-3-carboxamide has revealed a wide spectrum of biological activities, suggesting that its therapeutic potential is far from exhausted. Research into structurally similar compounds provides a roadmap for future investigations into novel biological targets.

Derivatives of piperidine-3-carboxamide have been synthesized and assessed for their potential as anti-osteoporosis agents by targeting Cathepsin K, a cysteine protease involved in bone resorption. mdpi.com One study identified a derivative, compound H-9, as a potent inhibitor of Cathepsin K, demonstrating in vitro anti-bone resorption effects comparable to a drug currently in clinical trials. mdpi.com This opens an avenue for developing treatments for bone metabolic diseases.

In the realm of cardiovascular health, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation. researchgate.net Since PCSK9 is a validated therapeutic target for managing hypercholesterolemia, this suggests a potential role for this class of compounds in treating cardiovascular diseases. researchgate.net

Furthermore, the piperidine (B6355638) carboxamide scaffold has shown activity against neurological targets. Certain derivatives act as calpain inhibitors, which have been shown to inhibit NMDA-induced convulsions in animal models, pointing towards potential applications as anticonvulsants. nih.gov

The piperidine scaffold is a common feature in pharmaceuticals with diverse applications, including as antihistamines, antipsychotics, and analgesics. ijnrd.org The pyridine-carboxamide moiety is also of significant interest. Analogs have been developed as potent urease inhibitors, which could be used to combat infections by ureolytic bacteria like Helicobacter pylori. mdpi.com Other derivatives have been synthesized as potential antiangiogenic agents for cancer therapy and to address bacterial wilt in agriculture, showcasing the scaffold's versatility. longdom.orgnih.gov

Perhaps one of the most promising areas is in oncology. Analogs such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective inhibitors of Protein Kinase B (PKB/Akt). nih.govacs.org Since the PKB signaling pathway is frequently deregulated in various cancers, these inhibitors have demonstrated significant antitumor activity in preclinical models, marking a critical direction for future cancer drug development. nih.gov

Development of Advanced Synthetic Methodologies for Analog Generation

The ability to generate a diverse library of analogs is crucial for optimizing lead compounds and exploring structure-activity relationships (SAR). The synthesis of piperidine-containing compounds has evolved significantly, moving towards more efficient, cost-effective, and stereoselective methods. nih.govmdpi.com

Historically, the synthesis of piperidines often involved the hydrogenation of pyridine (B92270) precursors under harsh conditions. nih.gov Modern organic synthesis now offers more sophisticated approaches. Recent developments focus on combining functionalization with the core synthesis in one-pot processes, which accelerates the creation of diverse molecular libraries. mdpi.com

Key advanced strategies include: